molecular formula C6H5NO3S2 B2603523 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione CAS No. 70842-26-1

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione

Cat. No.: B2603523
CAS No.: 70842-26-1
M. Wt: 203.23
InChI Key: LKDBZFCQBQTOMF-UHFFFAOYSA-N
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Description

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione is a heterocyclic compound with a unique structure that includes both thieno and thiazole rings

Scientific Research Applications

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for “5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications .

Mechanism of Action

Target of Action

The primary targets of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to their diverse biological effects .

Mode of Action

The exact mode of action of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one It is known that thiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Thiazole derivatives are known to induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylthieno[3,2-d]isothiazol-3(2H)-one with suitable reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or thiazole rings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno and thiazole derivatives, such as:

Uniqueness

What sets 5-methyl-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-1,1,3-trione apart is its unique combination of thieno and thiazole rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c1-3-2-4-5(8)7-12(9,10)6(4)11-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDBZFCQBQTOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)S(=O)(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 0.5 gm (2.26 millimols) of 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid, 0.5 gm (2.2 millimols) of phosphorus pentachloride and 30 ml of anhydrous toluene was refluxed for 9 hours. The mixture was worked up in analogy to Example 1 and yielded 0.41 gm (89% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3-(2H)-one-1,1-dioxide.
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Synthesis routes and methods II

Procedure details

A mixture of 0.1 gm (0.45 millimols) of 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid, 50 ml of anhydrous toluene and 5 mgm of p-toluene-sulfonic acid was heated for 10 hours in a vessel equipped with a water trap. The reaction mixture was evaporated to dryness in vacuo and separated by column chromatography. 0.40 mgm (49% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide were obtained.
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50 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 0.2 gm (0.77 millimols) of N-tert. butyl-5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide and o-dichloro-benzene was refluxed for 8 hours. After cooling, the reaction mixture was distributed between a mixture of ether and aqueous sodium bicarbonate solution. The separated aqueous solution was acidified and extracted with methylene chloride. After evaporation and recrystallization from methanol, 0.13 gm (83% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide was obtained.
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N-tert. butyl-5-methyl-thieno[3,2-d]isothiazole-3(2H)-one-1,1-dioxide
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0.2 g
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